molecular formula C6H2ClN3O2 B1338257 6-Chloro-2-cyano-3-nitropyridine CAS No. 93683-65-9

6-Chloro-2-cyano-3-nitropyridine

Cat. No.: B1338257
CAS No.: 93683-65-9
M. Wt: 183.55 g/mol
InChI Key: XVIHGTRTKQZJAC-UHFFFAOYSA-N
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Description

6-Chloro-2-cyano-3-nitropyridine is an organic compound with the molecular formula C6H2ClN3O2. It appears as a yellow crystalline solid and is known for its applications in various chemical reactions and industrial processes . This compound is particularly notable for its use in the synthesis of other chemical compounds and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloro-2-cyano-3-nitropyridine can be synthesized through the reaction of 2-cyano-3-nitropyridine with ferrous chloride . This reaction typically involves the use of specific solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-cyano-3-nitropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation . These reactions are influenced by the presence of functional groups such as the cyano and nitro groups, which can participate in different chemical transformations.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction can produce amino derivatives of the original compound.

Scientific Research Applications

6-Chloro-2-cyano-3-nitropyridine is used in a wide range of scientific research applications :

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new chemical reactions and methodologies.

    Biology: The compound is used in the study of biological systems and can be a precursor for biologically active molecules.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyano-3-nitropyridine involves its interaction with various molecular targets and pathways . The compound’s functional groups, such as the cyano and nitro groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIHGTRTKQZJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538875
Record name 6-Chloro-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93683-65-9
Record name 6-Chloro-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-nitropyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

2,6-Dichloro-3-nitropyridine (5.18 mmol, 1 g) is mixed with 5 ml of N-methyl-2-pyrrolidinone in a microwave reactor. The reaction mixture is heated at 180° C. for 15 minutes (6 bars). The crude reaction product is dissolved in ethyl acetate, filtered and washed several times using an aqueous phase. The organic phase is collected, dried on magnesium sulfate and dry concentrated. The crude product thus obtained is purified by silica gel chromatography (heptane/AcOEt) to yield, after concentration, 0.62 g (65%) of a brown oil.
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1 g
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5 mL
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Synthesis routes and methods II

Procedure details

2,6-dichloro-3-nitro-pyridine (2.5 g, 12.9 mmol) is taken up in a solvent mixture of THF and NMP (5:1, 13 mL), combined with two spatula tips of silicon carbide and CuCN (2.3 g, 26.0 mmol) and heated to 180° C. in the microwave reactor for 45 min. Then the solid obtained is suspended in H2O, extracted with ethyl acetate, washed with NaCl-sln., the organic phase is dried on MgSO4, the solvent is eliminated in vacuo and 6-chloro-3-nitro-pyridine-2-carbonitrile (HPLC-MS: tRet.=1.01 min, MS(M+H)+=182, method LCMSBAS1) is obtained.
Quantity
2.5 g
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reactant
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13 mL
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CuCN
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2.3 g
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Synthesis routes and methods III

Procedure details

A mixture of 2,6-dichloro-3-nitropyridine and cuprous cyanide in 1-methyl-2-pyrrolidinone was quickly heated to 180° C. and maintained at that temperature for 15 minutes with vigorous stirring. The mixture was cooled to −10° C. and the deep brown solution was poured into ice water (3.5 L) and stirred for 30 min. The flocculent brown precipitate was collected and washed with H2O. After drying for about 1.5 h, the moist solid was extracted with boiling toluene (3×300 mL). The combined toluene extracts were washed with H2O, brine, and dried (MgSO4), concentrated. The crude product was crystallized from EtOAc/hexane to afford the title compound: mp 115-117° C.; 1H NMR(DMSO-d6) δ8.16 (dd, 1H, J=8.7, 3.0 Hz), 8.82 (d, 1H, J=9.0 Hz); MS (EI) m/z 183/185 (M+H)+; Anal Calc. For C6H2ClN3O2: C, 39.26; H, 1.10; N, 22.89. Found: C, 39.47; H, 1.38; N, 22.77.
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cuprous cyanide
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ice water
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3.5 L
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reactant
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a solution of 2,6-dichloro-3-nitropyridine (6.00 g, 31.1 mmol) in NMP (23.0 mL) was added copper(I) cyanide (3.06 g, 34.2 mmol) at room temperature. After stirred for 40 min at 180° C., the reaction mixture was cooled to room temperature, and then poured into ice water. After stirring for 10 min, the mixture was extracted with EtOAc, washed with brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1) to give 6-chloro-3-nitropicolinonitrile (2.54 g, 44%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.79 (1H, d, J=8.4 Hz), 8.58 (1H, d, J=8.4 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
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copper(I) cyanide
Quantity
3.06 g
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reactant
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23 mL
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solvent
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[Compound]
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ice water
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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